REACTION_CXSMILES
|
FC(F)(F)S(OS(C(F)(F)F)(=O)=O)(=O)=O.[Br:16][C:17]1[CH:18]=[C:19]([CH:24]=[C:25]([C:28](=[O:38])[CH2:29][C:30]([N:32]2[CH2:37][CH2:36][O:35][CH2:34][CH2:33]2)=[O:31])[C:26]=1O)[C:20]([O:22][CH3:23])=[O:21]>ClCCCl>[Br:16][C:17]1[CH:18]=[C:19]([C:20]([O:22][CH3:23])=[O:21])[CH:24]=[C:25]2[C:26]=1[O:31][C:30]([N:32]1[CH2:37][CH2:36][O:35][CH2:34][CH2:33]1)=[CH:29][C:28]2=[O:38]
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Name
|
|
Quantity
|
0.755 L
|
Type
|
reactant
|
Smiles
|
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
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Name
|
|
Quantity
|
433 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)OC)C=C(C1O)C(CC(=O)N1CCOCC1)=O
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
ClCCCl
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Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Type
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CUSTOM
|
Details
|
The resulting solution was stirred at 50° C. overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was partially evaporated
|
Type
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ADDITION
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Details
|
the residue was diluted with MeOH (1.6 L) at 0° C. (exotherm)
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Type
|
STIRRING
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Details
|
stirred for 1 h at RT
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated again
|
Type
|
ADDITION
|
Details
|
the residue was diluted in DCM
|
Type
|
CUSTOM
|
Details
|
quenched with a saturated aqueous solution of sodium carbonate
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Type
|
EXTRACTION
|
Details
|
extracted with DCM
|
Type
|
WASH
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Details
|
The combined organic phases were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
The crude was triturated under MTBE (2×)
|
Type
|
CUSTOM
|
Details
|
The solid was dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2C(C=C(OC12)N1CCOCC1)=O)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 208 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |